(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 850916-44-8
VCID: VC5022964
InChI: InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Molecular Formula: C26H22N2O3S
Molecular Weight: 442.53

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide

CAS No.: 850916-44-8

Cat. No.: VC5022964

Molecular Formula: C26H22N2O3S

Molecular Weight: 442.53

* For research use only. Not for human or veterinary use.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide - 850916-44-8

Specification

CAS No. 850916-44-8
Molecular Formula C26H22N2O3S
Molecular Weight 442.53
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
Standard InChI InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+
Standard InChI Key VIGIYPJIMZTDPI-ACCUITESSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a conjugated (E)-configured propenamide backbone linked to a 1,3-benzodioxole moiety at the C3 position and a 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl group at the amide nitrogen (Fig. 1). The benzodioxole ring contributes electron-rich aromaticity, while the indole-sulfanyl-ethyl substituent introduces steric bulk and potential sulfur-mediated reactivity .

Table 1: Molecular Properties

PropertyValue
IUPAC Name(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide
Molecular FormulaC26H21N2O3S
Molecular Weight441.52 g/mol
SMILES NotationO=C(NCCSC1=C(NC2=CC=CC=C2)C3=CC=CC=C13)C=CC4=CC5=C(C=C4)OCO5

The E-configuration of the propenamide double bond is critical for maintaining planarity, which influences intermolecular interactions such as π-stacking with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 3-(1,3-Benzodioxol-5-yl)prop-2-enoic acid: Synthesized via Knoevenagel condensation of 1,3-benzodioxole-5-carbaldehyde with malonic acid under acidic conditions .

  • 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethylamine: Prepared by nucleophilic substitution of 2-phenyl-1H-indol-3-thiol with 2-chloroethylamine in the presence of a base .

  • Amide Coupling: Reacting the acid chloride derivative of fragment 1 with fragment 2 using Schotten-Baumann conditions .

Stepwise Synthesis

  • Synthesis of 3-(1,3-Benzodioxol-5-yl)prop-2-enoic Acid

    • 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are condensed in acetic acid with piperidine catalysis at 80°C for 6 hours. The product is isolated via recrystallization (yield: 68–72%) .

  • Preparation of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethylamine

    • 2-Phenyl-1H-indol-3-thiol (1.0 equiv) reacts with 2-chloroethylamine hydrochloride (1.1 equiv) in ethanol with triethylamine (2.0 equiv) at reflux for 12 hours. The amine is purified via column chromatography (silica gel, hexane/ethyl acetate) .

  • Amide Formation

    • The enoic acid is treated with thionyl chloride (2.0 equiv) to form the acyl chloride, which is then coupled with the amine fragment in dichloromethane using triethylamine as a base. The crude product is recrystallized from ethanol (yield: 55–60%) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzodioxole and indole groups. It is stable under inert atmospheres but may undergo hydrolysis in strongly acidic or basic conditions, particularly at the enamide bond .

Spectroscopic Data

  • IR (KBr): 3290 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C), 1245 cm⁻¹ (C–O–C benzodioxole) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-NH), 7.65–6.78 (m, 11H, aromatic), 6.32 (d, J = 15.6 Hz, 1H, CH=CHCO), 5.95 (s, 2H, OCH₂O), 3.72 (t, J = 6.4 Hz, 2H, SCH₂CH₂N), 3.12 (t, J = 6.4 Hz, 2H, SCH₂CH₂N) .

Challenges and Future Directions

  • Synthetic Optimization: Current yields (~60%) necessitate improved catalytic systems for amide coupling.

  • Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HepG2) and neurological models are critical to validate theoretical activity .

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